![molecular formula C65H103N13O21 B1261571 Papuamide B](/img/structure/B1261571.png)
Papuamide B
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Overview
Description
Papuamide B is a cyclodepsipeptide that is isolated from Papua New Guinea collections of the marine sponges Theonella mirabilis and Theonella swinhoei. It exhbits anti-HIV-1 activity and cytotoxicity against some human cancer cell lines. It has a role as an anti-HIV-1 agent, a marine metabolite and an antineoplastic agent. It is a cyclodepsipeptide, an olefinic compound, a secondary alcohol and a tertiary alcohol.
Scientific Research Applications
Anti-HIV Activity
Papuamide B, along with other papuamides, has been studied for its potential in inhibiting HIV. Research indicates that these compounds act as entry inhibitors, preventing the human immunodeficiency virus from infecting host cells. This inhibition is not specific to any particular tropic virus and is not due to binding to CD4 or HIV gp120 proteins. Instead, it suggests a direct virucidal mechanism of action, targeting the virus rather than the host cell (Andjelic, Planelles, & Barrows, 2008).
Chemical-Genetic Interaction Profiling
Papuamide B has been identified as a target for phosphatidylserine (PS) through chemical-genetic interaction profiling in yeast. This approach is crucial for discovering both target and off-target effects of bioactive compounds, which is essential in drug discovery and development (Parsons et al., 2006).
Cytotoxicity Studies
Studies have also explored the cytotoxicity of papuamides, including papuamide B. These compounds have shown cytotoxic effects against brine shrimp, indicating potential uses in exploring anti-cancer properties (Prasad, Aalbersberg, Feussner, & van Wagoner, 2011).
Reactivity Properties and Drug-Likeness
Research focusing on the chemical reactivity of peptides like papuamide B has been conducted using Conceptual Density Functional Theory (CDFT). This research is significant for predicting the reactivity descriptors and identifying molecular active sites, which are crucial for understanding the drug-likeness and bioactivity scores of papuamide peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Structural Analysis and Synthesis
The structural analysis and synthesis of components of papuamides, including beta-methoxytyrosine, a component of papuamide B, have been a subject of scientific research. This work is pivotal for the total synthesis and structural determination of papuamides, facilitating further pharmacological studies (Okamoto, Hara, Makino, & Hamada, 2002).
properties
Product Name |
Papuamide B |
---|---|
Molecular Formula |
C65H103N13O21 |
Molecular Weight |
1402.6 g/mol |
IUPAC Name |
(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(2S,3R,4Z,6E,8R)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide |
InChI |
InChI=1S/C65H103N13O21/c1-15-31(4)26-32(5)19-24-43(82)65(12,96)64(95)69-28-45(84)72-48(37(10)79)59(90)74-47(35(8)66)58(89)73-46(33(6)34(7)54(67)85)57(88)76-50-52(30(2)3)99-63(94)42-18-16-17-25-78(42)62(93)51(53(98-14)39-20-22-40(81)23-21-39)77-60(91)49(38(11)80)75-55(86)36(9)70-44(83)27-68-56(87)41(29-97-13)71-61(50)92/h19-24,26,30-31,33-38,41-43,46-53,79-82,96H,15-18,25,27-29,66H2,1-14H3,(H2,67,85)(H,68,87)(H,69,95)(H,70,83)(H,71,92)(H,72,84)(H,73,89)(H,74,90)(H,75,86)(H,76,88)(H,77,91)/b24-19-,32-26+/t31-,33+,34-,35+,36+,37-,38-,41-,42+,43-,46+,47+,48-,49+,50-,51-,52-,53-,65+/m1/s1 |
InChI Key |
HQVFHDUBRNXXHV-LZHJWXOHSA-N |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C=C\[C@H]([C@@](C)(C(=O)NCC(=O)N[C@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O |
Canonical SMILES |
CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O |
synonyms |
papuamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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